4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound featuring multiple functional groups, including chlorophenyl, methoxyphenyl, chloropyridazinyl, and pyrazolopyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The chlorophenyl and chloropyridazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its multiple functional groups make it a versatile tool for biochemical assays.
Medicine
Medically, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}-1-(6-BROMOPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
- 4-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-(6-FLUOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Uniqueness
The uniqueness of 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H21Cl2N5O3 |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-1-(6-chloropyridazin-3-yl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C25H21Cl2N5O3/c1-14-24-18(12-23(33)28-25(24)32(31-14)22-10-9-21(27)29-30-22)16-5-8-19(20(11-16)34-2)35-13-15-3-6-17(26)7-4-15/h3-11,18H,12-13H2,1-2H3,(H,28,33) |
InChI Key |
OZVOGRVNIVHQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C5=NN=C(C=C5)Cl |
Origin of Product |
United States |
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